molecular formula C19H16ClNO4S B2731409 Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448033-84-8

Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2731409
CAS No.: 1448033-84-8
M. Wt: 389.85
InChI Key: BBOMFKPEDXWVQV-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a sulfonyl group attached to a chlorophenyl group. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative. The sulfonyl group is often introduced via sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the methanone moiety can produce benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanol.

Scientific Research Applications

Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is unique due to the combination of its benzofuran and pyrrolidine rings with a sulfonyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c20-14-5-7-15(8-6-14)26(23,24)16-9-10-21(12-16)19(22)18-11-13-3-1-2-4-17(13)25-18/h1-8,11,16H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOMFKPEDXWVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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